

# Chemical and physical properties of RO2959 monohydrochloride

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## Compound of Interest

Compound Name: RO2959 monohydrochloride

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## RO2959 Monohydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical and physical properties of **RO2959 monohydrochloride**, a potent and selective inhibitor of the Calcium Release-Activated Calcium (CRAC) channel. The information is compiled from publicly available data sheets and scientific literature.

## Chemical and Physical Properties

**RO2959 monohydrochloride**, with the systematic IUPAC name 2,6-Difluoro-N-{5-[4-methyl-1-(5-methyl-thiazol-2-yl)-1,2,5,6-tetrahydro-pyridin-3-yl]-pyrazin-2-yl}-benzamide hydrochloride, is a key tool compound for studying store-operated calcium entry (SOCE) and its role in various cellular processes, particularly in immune cells.

## General Properties

Property	Value	Source
Molecular Formula	C <sub>21</sub> H <sub>20</sub> ClF <sub>2</sub> N <sub>5</sub> OS	[1]
Molecular Weight	463.93 g/mol	[1]
Appearance	White to off-white solid	[1]
Purity	Typically ≥98%	

## Physicochemical Data

While a specific melting point and pKa value for **RO2959 monohydrochloride** are not readily available in the public domain, the following solubility information has been reported:

Solvent	Solubility	Notes
DMSO	≥ 10 mg/mL (≥ 21.55 mM)	Sonication may be required for complete dissolution.[1]
Aqueous Media	Poorly soluble	Direct addition to aqueous buffers may result in precipitation. It is recommended to first prepare a concentrated stock solution in DMSO and then perform serial dilutions in the aqueous medium of choice.[1]

### Storage and Stability:

For long-term storage, it is recommended to keep the solid compound at -20°C, where it can be stable for up to three years.[1] Solutions in DMSO can be stored at -80°C for up to one year.[1] To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot stock solutions.

## Biological Activity and Mechanism of Action

RO2959 is a potent and selective inhibitor of the CRAC channel, which is a key component of store-operated calcium entry (SOCE). SOCE is a crucial signaling pathway in many cell types, including T lymphocytes, where it regulates processes such as activation, proliferation, and cytokine production.

The primary molecular targets of RO2959 are the Orai calcium channels, which form the pore of the CRAC channel, and the STIM proteins, which are the endoplasmic reticulum calcium sensors that activate Orai channels upon depletion of intracellular calcium stores.

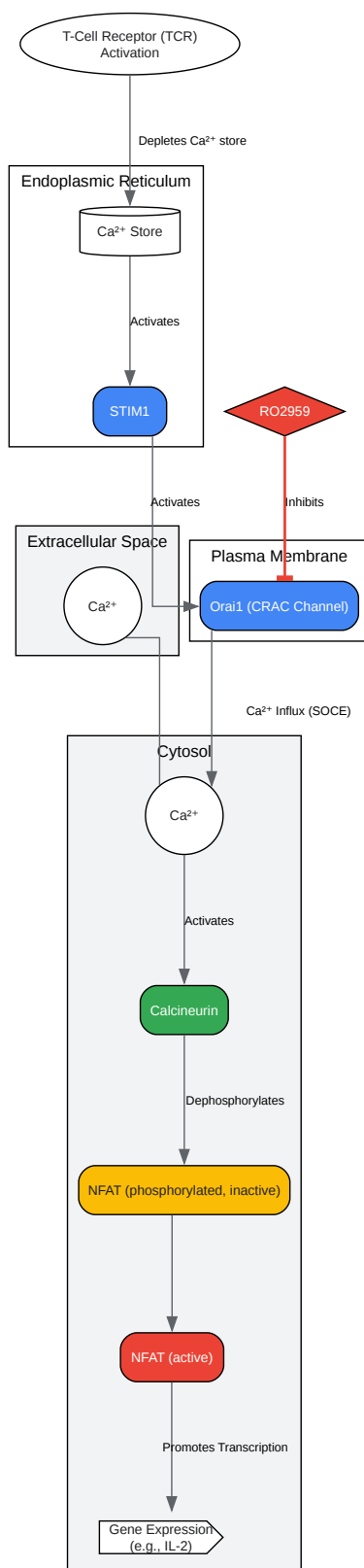
## Inhibitory Activity

The inhibitory potency of RO2959 has been characterized in various in vitro assays:

Target/Assay	IC <sub>50</sub> Value
CRAC Channel	402 nM
Store-Operated Calcium Entry (SOCE) mediated by Orai1/Stim1	25 nM[2][3]
Orai1	25 nM
Orai3	530 nM
SOCE in activated CD4+ T lymphocytes	265 nM

## Signaling Pathway

RO2959 exerts its biological effects by blocking the influx of extracellular calcium through CRAC channels. This disruption of calcium signaling has significant downstream consequences, particularly in T cells. The following diagram illustrates the simplified signaling pathway inhibited by RO2959.



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Caption: Inhibition of the CRAC channel by RO2959 blocks SOCE, preventing the activation of Calcineurin and the subsequent transcription of target genes like IL-2.

## Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis, purification, and analytical characterization of **RO2959 monohydrochloride** are not publicly available. The synthesis is likely a multi-step process, with patent literature (WO 2010122089 A1) describing the preparation of key intermediates.<sup>[2]</sup> A generalized synthetic approach may involve the formation of the thiazole ring, followed by the synthesis of the pyridine and pyrazine moieties, and a final coupling reaction to assemble the molecule.<sup>[4]</sup>

## Preparation of a Stock Solution

For in vitro experiments, a common protocol for preparing a working solution is as follows:

- Prepare a 10 mM stock solution of **RO2959 monohydrochloride** in DMSO.
- To create a working solution (e.g., 1  $\mu$ M), first dilute the 10 mM stock solution to 1 mM with DMSO.
- Then, add 2  $\mu$ L of the 1 mM solution to 2 mL of the final aqueous buffer or cell culture medium.
- If precipitation occurs, gentle warming to 37°C and sonication may aid in dissolution.<sup>[1]</sup>

## Preparation of a Formulation for In Vivo Use

For in vivo studies, **RO2959 monohydrochloride** can be formulated as a suspension. A published protocol for a 2.5 mg/mL suspension is as follows:

- Prepare a 25 mg/mL stock solution in DMSO.
- For a 1 mL final volume, add 100  $\mu$ L of the DMSO stock to 400  $\mu$ L of PEG300 and mix thoroughly.
- Add 50  $\mu$ L of Tween-80 and mix again.

- Finally, add 450  $\mu$ L of saline to bring the total volume to 1 mL.
- This preparation will be a suspended solution and may require ultrasonic treatment before administration.

## Analytical Data

While detailed experimental conditions for the following analytical techniques are not provided by the sources, data for **RO2959 monohydrochloride** is available from commercial suppliers.

- $^1\text{H}$  NMR: Spectral data is available and can be used to confirm the chemical structure of the molecule.
- RP-HPLC: Reversed-phase high-performance liquid chromatography is used to determine the purity of the compound.
- Mass Spectrometry: Mass spectral data confirms the molecular weight of the compound.

Researchers are advised to consult the certificate of analysis from their specific supplier for detailed analytical data and chromatograms.

## Summary and Conclusion

**RO2959 monohydrochloride** is a valuable research tool for investigating the role of CRAC channels and store-operated calcium entry in cellular physiology and pathophysiology. Its high potency and selectivity make it a suitable compound for in vitro and in vivo studies aimed at understanding the therapeutic potential of CRAC channel inhibition in diseases such as autoimmune disorders and inflammatory conditions. While detailed synthetic and analytical protocols are not widely available, the information provided in this guide serves as a comprehensive resource for the effective use of **RO2959 monohydrochloride** in a research setting.

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## References

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